![molecular formula C19H34BF4O4PS2 B8690682 [4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)

[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrafluoroborate is an anion with the chemical formula BF₄⁻. This tetrahedral species is isoelectronic with tetrafluoroberyllate, tetrafluoromethane, and tetrafluoroammonium. It is widely used in inorganic and organic chemistry due to its stability and weakly coordinating nature .

Synthetic Routes and Reaction Conditions:

Reaction with Fluoride Salts: Tetrafluoroborate can be synthesized by reacting fluoride salts with boron trifluoride (BF₃).

Treatment of Tetrafluoroboric Acid: Another method involves treating tetrafluoroboric acid with a base.

Boric Acid and Hydrofluoric Acid: Tetrafluoroborate can also be prepared by treating boric acid with hydrofluoric acid.

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: Tetrafluoroborate can undergo substitution reactions, where it acts as a source of fluoride ions.

Coordination Reactions: Tetrafluoroborate is often used as a weakly coordinating anion in the formation of cationic complexes.

Common Reagents and Conditions:

Fluoride Salts: Used in the synthesis of tetrafluoroborate.

Boron Trifluoride: Reacts with fluoride salts to form tetrafluoroborate.

Tetrafluoroboric Acid: Neutralized with a base to produce tetrafluoroborate salts.

Major Products:

Organotrifluoroborates: Formed from the fluoridation of organoboronic acids.

Cationic Complexes: Formed using tetrafluoroborate as a weakly coordinating anion.

Chemistry:

Ionic Liquids: It is a component in the formulation of ionic liquids, which are used as solvents and electrolytes in various chemical reactions.

Biology and Medicine:

Positron Emission Tomography (PET): Radiolabeled tetrafluoroborate is used in PET imaging for sodium iodide symporter imaging, which is valuable in thyroid cancer diagnosis and research.

Industry:

Mechanism of Action

Tetrafluoroborate exerts its effects primarily through its weakly coordinating nature. This property allows it to stabilize highly reactive cations without participating directly in the reaction. The anion’s inertness is due to its symmetrical structure and the high electronegativity of fluorine atoms, which distribute the negative charge evenly and reduce basicity .

Comparison with Similar Compounds

Hexafluorophosphate (PF₆⁻): More stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.

Hexafluoroantimonate (SbF₆⁻): Also more stable and often used in similar applications.

Uniqueness:

Stability and Solubility: Tetrafluoroborate is less nucleophilic and basic than nitrates, halides, or triflates, making it a preferred choice for preparing cationic reagents or catalysts.

Weakly Coordinating Nature: Its weakly coordinating nature makes it ideal for stabilizing reactive cations in various chemical processes.

Properties

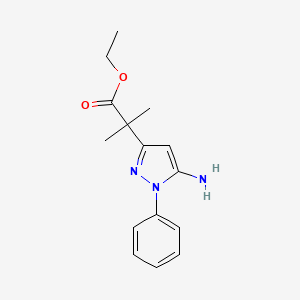

Molecular Formula |

C19H34BF4O4PS2 |

|---|---|

Molecular Weight |

508.4 g/mol |

IUPAC Name |

[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-yl]-tributylphosphanium;tetrafluoroborate |

InChI |

InChI=1S/C19H34O4PS2.BF4/c1-6-9-12-24(13-10-7-2,14-11-8-3)19-25-15(17(20)22-4)16(26-19)18(21)23-5;2-1(3,4)5/h19H,6-14H2,1-5H3;/q+1;-1 |

InChI Key |

LJYDFVGCBXVKPR-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)C1SC(=C(S1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone](/img/structure/B8690609.png)

![6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine](/img/structure/B8690610.png)

![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)

![1-{5-[4-(Methylsulfanyl)phenyl]-2-thienyl}ethanone](/img/structure/B8690703.png)